molecular formula C19H25Cl2N3O3 B7743032 C19H25Cl2N3O3

C19H25Cl2N3O3

Cat. No.: B7743032
M. Wt: 414.3 g/mol
InChI Key: UENAKUHOQJDGQC-UHFFFAOYSA-N
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Description

The chemical compound with the molecular formula C19H25Cl2N3O3 is a synthetic molecule of significant interest in specialized research applications. Researchers are provided with this material in high purity to support rigorous scientific investigation. Preliminary research on structurally related triazole-class compounds suggests a potential mechanism of action involving the inhibition of specific cytochrome P450 enzymes, such as lanosterol demethylase . This inhibition can disrupt the biosynthesis of essential sterols in fungal cells, which is critical for maintaining cell membrane integrity and function . This mechanism is of particular value in agricultural chemistry and microbiology research for studying plant-pathogen interactions and developing novel management strategies for phytopathogens. The primary research applications for this compound are anticipated to include investigations as a broad-spectrum agrochemical fungicide and bactericide . Its potential systemic activity makes it a candidate for studies on protecting high-value crops from diseases such as scab, powdery mildew, rust, and various leaf spots . Furthermore, its specific properties may lend itself to exploratory research in other fields, including materials science or as a synthetic intermediate for more complex molecules. Notice: The precise properties and applications for this compound must be verified by the researcher. This product is labeled 'For Research Use Only' and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic uses, nor for application in humans, animals, or in household settings.

Properties

IUPAC Name

ethyl 8-chloro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3.ClH/c1-2-26-19(24)15-13-22-18-14(5-3-6-16(18)20)17(15)21-7-4-8-23-9-11-25-12-10-23;/h3,5-6,13H,2,4,7-12H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAKUHOQJDGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate involves several steps:

    Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.

    Acylation with 3,4-Dichlorophenylacetyl Chloride: The final step involves acylation of the piperazine derivative with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidinylmethyl group.

    Reduction: Hydroxyl derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the aromatic ring.

Scientific Research Applications

Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate has been studied for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds selectively to κ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and stress responses. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events that result in its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents HBA HBD Solubility
C₁₉H₂₅Cl₂N₃O₃ (Base) C₁₉H₂₅Cl₂N₃O₃ 414.326 Dichlorophenyl, pyrrolidinylmethyl 6 0 Moderate (organic solvents)
C₁₉H₂₅Cl₂N₃O₃·C₄H₄O₄ C₂₃H₂₉Cl₂N₃O₇ 530.40 Fumarate salt form 10 2 High (aqueous)
C₁₉H₂₅F₂N₃O₂ C₁₉H₂₅F₂N₃O₂ 365.42 Difluorophenyl, pyrrolidinylmethyl 5 0 Low (lipophilic)
C₉H₁₉ClN₂O₂ C₉H₁₉ClN₂O₂ 222.71 Chloroalkyl, carbamate 4 2 High (38.4 mg/mL)

Structural Analogues

Compound 1: C₁₉H₂₅Cl₂N₃O₃ (GR103545)
  • Key Features :
    • Dichlorophenyl group enhances receptor binding affinity via halogen interactions .
    • Pyrrolidinylmethyl substituent increases lipophilicity, improving blood-brain barrier (BBB) penetration .
Compound 2: C₁₉H₂₅F₂N₃O₂
  • Comparison :
    • Substituent Change : Chlorine atoms replaced with fluorine.
    • Impact :
  • Reduced molecular weight (365.42 vs. 414.326) lowers metabolic stability.
  • Fluorine’s electronegativity weakens π-π stacking at receptor sites, reducing potency .
Compound 3: C₉H₁₉ClN₂O₂
  • Functional Similarity: Shares a chloroalkyl group but lacks the piperazine core. Solubility Advantage: High aqueous solubility (38.4 mg/mL) due to carbamate moiety, making it suitable for intravenous formulations .

Salt Form Comparison: Base vs. Fumarate

  • GR103545 Fumarate Salt (C₂₃H₂₉Cl₂N₃O₇) :
    • Advantages :
  • Increased solubility (≥5 mg/mL in water) due to ionic interactions with fumarate .
  • Enhanced bioavailability in preclinical models .
    • Disadvantages :
  • Higher molecular weight (530.40 vs. 414.326) may reduce BBB permeability .

Research Findings and Implications

Pharmacokinetic Properties

  • C₁₉H₂₅Cl₂N₃O₃ exhibits moderate solubility in organic solvents (e.g., DMSO), while its fumarate salt resolves this limitation for in vivo studies .
  • C₉H₁₉ClN₂O₂ ’s high solubility makes it preferable for acute dosing but limits CNS targeting due to poor BBB penetration .

Q & A

What are the critical considerations for designing experiments to study the pharmacological activity of C₁₉H₂₅Cl₂N₃O₃?

Answer:
Experimental design should incorporate the PICO framework (Population, Intervention, Comparison, Outcome) to ensure rigor. For example:

  • Population : Target receptors or biological systems (e.g., κ-opioid receptor selectivity).
  • Intervention : Dose-response relationships and solvent compatibility (e.g., DMSO solubility noted in structural data).
  • Comparison : Benchmark against known κ-opioid agonists (e.g., U-50488).
  • Outcome : Quantitative metrics like binding affinity (Ki) or functional activity (EC₅₀).

Use FINER criteria to evaluate feasibility and novelty, such as ethical handling of in vivo models and relevance to pain management research .

How can researchers resolve contradictions in reported bioactivity data for C₁₉H₂₅Cl₂N₃O₃?

Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Meta-analysis : Compare studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays).
  • Replication : Validate results under controlled conditions (e.g., pH, temperature).
  • Error Analysis : Quantify batch-to-batch purity variations via HPLC and NMR (refer to structural validation in ).

For deeper analysis, apply empirical contradiction frameworks to identify systematic biases or outliers .

What advanced computational methods are suitable for elucidating the binding mechanism of C₁₉H₂₅Cl₂N₃O₃ with its target receptor?

Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time, focusing on chlorine substituents' role in hydrophobic binding .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution) to predict binding affinity.
  • Free Energy Perturbation (FEP) : Quantify ΔG changes for mutagenesis studies.

Cross-validate predictions with experimental data (e.g., X-ray crystallography or cryo-EM) to address discrepancies .

How should researchers optimize synthetic routes for C₁₉H₂₅Cl₂N₃O₃ to improve yield and scalability?

Answer:

  • Retrosynthetic Analysis : Prioritize steps with high atom economy (e.g., amide bond formation in the core structure).
  • Catalysis Screening : Test palladium-catalyzed couplings for aromatic chlorination (see synthetic challenges in ).
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates.

Document deviations using ICH Q11 guidelines to ensure reproducibility .

What strategies are recommended for interpreting conflicting spectral data (e.g., NMR, MS) during structural characterization?

Answer:

  • Multi-Technique Correlation : Cross-reference NMR (¹H/¹³C), MS (HRMS), and IR data to resolve ambiguities (e.g., distinguishing diastereomers).
  • Quantum Mechanical NMR Prediction : Tools like ACD/Labs or Gaussian can simulate spectra for comparison.
  • Controlled Degradation Studies : Identify decomposition products that may skew results .

For persistent contradictions, consult peer networks or replicate analyses in independent labs .

How can researchers leverage databases like SciFinder and Web of Science to identify gaps in C₁₉H₂₅Cl₂N₃O₃ research?

Answer:

  • Keyword Alerts : Set alerts for "κ-opioid agonists" and "GR 89696 derivatives."
  • Citation Mapping : Use Web of Science’s "Citation Network" to track seminal studies and emerging trends.
  • Patent Analysis : Filter non-academic sources to focus on mechanistic insights rather than applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C19H25Cl2N3O3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.